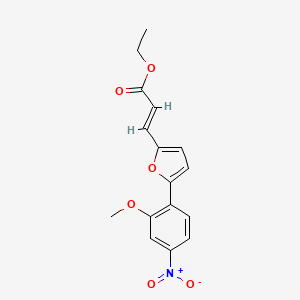

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 4-position.

Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction to form the furan ring.

Acrylation: The furan derivative is then reacted with ethyl acrylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding amino derivative.

Substitution: Products depend on the nucleophile used but may include ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H15NO6

- Molecular Weight : 317.293 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : Approximately 451 °C at 760 mmHg

- Flash Point : Approximately 226.5 °C

The structure features a furan ring substituted with a methoxy and nitrophenyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate exhibits potential as an anti-cancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Case Study : A study demonstrated that derivatives of furan compounds can inhibit tumor growth in vitro by modulating signaling pathways associated with cell proliferation and survival. The specific mechanisms remain under investigation, but the presence of the nitrophenyl group is believed to enhance biological activity by facilitating interactions with target proteins.

Materials Science

The compound can be utilized in the development of advanced materials, particularly in polymer chemistry. Its acrylate functionality allows for incorporation into polymer matrices through radical polymerization techniques. This property is advantageous for creating coatings, adhesives, and other materials with enhanced mechanical properties.

Case Study : Research has shown that incorporating ethyl acrylates into polymer formulations can improve thermal stability and mechanical strength. The unique structure of this compound may further enhance these properties due to its specific interactions within the polymer network.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as Michael additions and Diels-Alder reactions, makes it valuable for synthesizing more complex organic molecules.

Example Reactions :

- Michael Addition : The compound can act as an electron-deficient alkene, participating in Michael addition reactions with nucleophiles to form new carbon-carbon bonds.

- Diels-Alder Reaction : Its furan moiety allows for participation in Diels-Alder cycloadditions, which are pivotal in constructing cyclic structures.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The furan ring and acrylate moiety can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the nitrophenyl group.

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a furan ring but with different substituents.

Uniqueness

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both a nitrophenyl group and an acrylate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₁O₆ |

| Molecular Weight | 317.293 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 451.0 ± 45.0 °C at 760 mmHg |

| Flash Point | 226.5 ± 28.7 °C |

| LogP | 3.70 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound demonstrated significant activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 0.22 to 0.25μg/mL, indicating potent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound exhibited low hemolytic activity, with % lysis values ranging from 3.23 to 15.22%. This suggests that the compound is relatively non-toxic to red blood cells compared to Triton X-100, a known hemolytic agent . Additionally, the compound showed non-cytotoxicity with IC50 values greater than 60μM, indicating a favorable safety profile for potential therapeutic applications .

The biological mechanisms underlying the activity of this compound involve its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). The compound exhibited IC50 values of 31.64μM for DNA gyrase and 2.67μM for DHFR, suggesting that it may interfere with bacterial DNA replication and folate metabolism, which are critical for bacterial growth and survival .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound demonstrated significant antibiofilm potential against Staphylococcus species. The compound was effective in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin, showing a synergistic effect when combined with these agents .

Study on Derivatives

A study evaluating various derivatives of this compound found that modifications in the structure could enhance biological activity. For instance, derivatives with different substituents showed varied MIC values and cytotoxic profiles, highlighting the importance of chemical structure in determining biological efficacy .

Comparative Analysis with Other Compounds

Comparative studies with other compounds revealed that this compound exhibited superior activity against certain pathogens when compared to traditional antibiotics and antifungal agents. This positions it as a promising candidate for further development in antimicrobial therapies .

Properties

Molecular Formula |

C16H15NO6 |

|---|---|

Molecular Weight |

317.29 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H15NO6/c1-3-22-16(18)9-6-12-5-8-14(23-12)13-7-4-11(17(19)20)10-15(13)21-2/h4-10H,3H2,1-2H3/b9-6+ |

InChI Key |

BCYCYZAYPVUGKO-RMKNXTFCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.